6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxy group at the 6th position and two methyl groups attached to the nitrogen atom of the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine can be achieved through various synthetic pathways. One common method involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . Another approach includes the reaction of 1,3-thiazol-2-amine with 3-methoxy-2-hydroxybenzaldehyde, followed by methylation of the amine group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using spectroscopic techniques like NMR and IR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and its role in drug design and discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with microbial cell wall synthesis, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-6-methoxybenzo[d]thiazol-2-amine: Similar structure with a benzyl group instead of dimethyl groups.
6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H12N2OS |
---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
6-methoxy-N,N-dimethyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H12N2OS/c1-12(2)10-11-8-5-4-7(13-3)6-9(8)14-10/h4-6H,1-3H3 |
InChI Key |
XBWIYTCONCQCQR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.